3,4-Bis((trimethylsilyl)oxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10586-13-7 |
|---|---|
Molecular Formula |
C13H22O3Si2 |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
3,4-bis(trimethylsilyloxy)benzaldehyde |
InChI |
InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-8-7-11(10-14)9-13(12)16-18(4,5)6/h7-10H,1-6H3 |
InChI Key |
SUXBXVBGVLEZAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)C=O)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Bis Trimethylsilyl Oxy Benzaldehyde
Established Synthetic Pathways to 3,4-Bis((trimethylsilyl)oxy)benzaldehyde
The primary and most established synthetic route to this compound involves the direct O-silylation of 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechuic aldehyde. This process is a protection strategy for the two hydroxyl groups of the catechol ring system. The reaction typically employs a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl) or hexamethyldisilazane (B44280) (HMDS), in the presence of a base. The base, often an amine like triethylamine (B128534) or imidazole, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the formation of the trimethylsilyl (B98337) ether. libretexts.orgresearchgate.net
The general mechanism involves the nucleophilic attack of the hydroxyl oxygen atoms on the silicon atom of the silylating agent. libretexts.org Given that the target molecule requires the silylation of both hydroxyl groups, the reaction conditions are typically adjusted to ensure complete conversion. This is usually achieved by using a molar excess of both the silylating agent and the base relative to the protocatechuic aldehyde substrate. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being commonly used.
Precursor-Based Derivatization Approaches
The synthesis of this compound is fundamentally a precursor-based derivatization, where the chemical properties of protocatechuic aldehyde dictate the synthetic strategy. The core of this approach lies in the effective functionalization of the catechol's hydroxyl groups.
O-Silylation Reactions for Catechol Functionalization
The formation of silyl (B83357) ethers is a widely used method for the temporary protection of hydroxyl groups in organic synthesis. bohrium.com For catechol systems like that in protocatechuic aldehyde, the O-silylation reaction transforms the polar and acidic hydroxyl groups into less polar and more stable trimethylsilyl ethers. A variety of reagents and catalysts can be employed for this transformation, allowing for optimization based on the specific requirements of the synthetic sequence. bohrium.com Common silylating agents include silyl halides (like TMSCl), and hexamethyldisilazane (HMDS), often activated by various catalysts. bohrium.com For instance, molecular iodine has been shown to be an efficient catalyst for the silylation of alcohols with HMDS under nearly neutral conditions. acs.org
| Silylating Agent | Catalyst/Base | Typical Solvent | Key Features |
|---|---|---|---|
| Chlorotrimethylsilane (TMSCl) | Imidazole, Triethylamine (Et3N) | DMF, DCM, THF | Standard, widely used method. libretexts.orgresearchgate.net |
| Hexamethyldisilazane (HMDS) | Iodine (I2), Trimethylsilyl chloride (catalytic) | DCM, Neat | Generates ammonia (B1221849) as a benign byproduct. acs.org |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | None required | THF, Acetonitrile | Highly reactive silylating agent. |
| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | Forms a bulkier, more stable silyl ether. researchgate.net |
While regioselective protection is critical when dealing with molecules containing multiple, distinct hydroxyl groups, the synthesis of this compound from protocatechuic aldehyde aims for exhaustive silylation. The two hydroxyl groups on the catechol ring are in close proximity and have similar chemical environments, making selective mono-silylation challenging without specialized reagents or conditions. To ensure the formation of the desired bis-silylated product, reaction conditions are employed that favor complete protection, such as using an excess of the silylating agent. researchgate.net In contrast, selective protection of one hydroxyl group over another in more complex polyphenolic compounds often requires careful selection of protecting groups and reaction conditions. mdpi.comresearchgate.net For the synthesis of the target compound, however, the lack of regioselectivity between the two adjacent hydroxyl groups is advantageous, simplifying the procedure to a one-step exhaustive silylation.
Trimethylsilyl (TMS) ethers are valued in organic synthesis for their specific stability profile. They are generally robust under neutral and basic conditions, and are unreactive towards many oxidizing and reducing agents, as well as organometallic reagents like Grignard reagents. libretexts.org This stability allows for subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl groups.
However, the Si-O bond in TMS ethers is susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions. libretexts.orgbohrium.comharvard.edu The stability of silyl ethers generally increases with the steric bulk of the alkyl groups on the silicon atom. harvard.edu Therefore, TMS ethers are considered relatively labile compared to bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which offers a strategic advantage for their selective removal when needed. researchgate.netharvard.edu
Selective Deprotection Methodologies of Trimethylsilyl Ethers
The removal of the trimethylsilyl protecting groups to regenerate the catechol functionality is a crucial step in many synthetic sequences. The development of mild and selective deprotection methods is a significant area of research to ensure that other functional groups within the molecule remain intact. niscpr.res.in
A primary method for the cleavage of silyl ethers involves the use of a fluoride ion source. harvard.edu The high strength of the silicon-fluorine bond (Si-F) makes this a very effective and common strategy. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently used. harvard.edu Alternatively, acidic conditions, often using aqueous acids, can be employed for deprotection. libretexts.org
Chemoselective deprotection, where one type of silyl ether is removed in the presence of another or other acid-sensitive groups, is of great practical importance. researchgate.netnih.gov For instance, catalytic quantities of trimethylsilyl bromide (TMSBr) in methanol (B129727) have been shown to efficiently and chemoselectively cleave various alkyl silyl ethers. rsc.orgpsu.edu This method can differentiate between alkyl and aryl silyl ethers, adding a layer of strategic control to complex syntheses. rsc.orgpsu.edu
| Reagent | Conditions | Selectivity/Notes |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Common and effective fluoride source. harvard.edu |
| Hydrofluoric acid (HF) | Acetonitrile, Pyridine (B92270) | Highly reactive; often used in a buffered form (HF-Pyridine). harvard.edunih.gov |
| Aqueous Acid (e.g., HCl, Acetic Acid) | Aqueous solvent mixture | Classical method, less selective if other acid-labile groups are present. libretexts.org |
| Trimethylsilyl bromide (TMSBr) (catalytic) | Methanol | Mild and chemoselective for cleaving alkyl silyl ethers in the presence of aryl silyl ethers. rsc.orgpsu.edu |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD) | Solvent-free, AlCl3 | Selective cleavage of TMS ethers in the presence of other protecting groups. niscpr.res.in |
Advancements in Sustainable Synthesis Protocols
In line with the principles of green chemistry, recent advancements have focused on developing more sustainable methods for silylation and desilylation reactions. These efforts aim to reduce waste, use less hazardous reagents, and improve atom economy. researchgate.net One approach involves the use of environmentally benign reaction media, such as deep eutectic solvents (DES), which have been successfully employed for the silylation of various alcohols and phenols. researchgate.net
Implementation of Green Chemistry Principles
The application of green chemistry principles to the synthesis of this compound centers on reducing the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
One promising approach is the use of deep eutectic solvents (DES) as an alternative to conventional volatile organic compounds (VOCs). researchgate.net A common DES, formed from choline (B1196258) chloride and urea, can serve as an environmentally benign reaction medium for the silylation of phenols. researchgate.net This method offers advantages such as high yields, operational simplicity, and the elimination of hazardous solvents. The silylating agent of choice in many green protocols is hexamethyldisilazane (HMDS), which produces ammonia as the only byproduct, a substance less hazardous than the hydrogen chloride generated when using chlorosilanes.
Furthermore, catalyst-free methods for the silylation of phenols have been developed, which align with the green chemistry principle of avoiding auxiliary substances. rsc.org Research has shown that conducting the reaction in nitromethane (B149229) can promote the silylation with HMDS without the need for a catalyst, offering excellent yields in a short timeframe. rsc.org Biocatalysis presents another green avenue, with enzymes like silicatein-α being explored for their ability to catalyze the condensation of silanols with phenols, releasing only water as a byproduct and avoiding harsh reagents. mdpi.com
Catalyst Development for Enhanced Efficiency
The development of novel catalysts is crucial for improving the efficiency and selectivity of the silylation of 3,4-dihydroxybenzaldehyde. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, simplifying the workup process and reducing waste.
H-β zeolite, a commercially available solid acid catalyst, has demonstrated effectiveness in the trimethylsilylation of phenols using HMDS under solvent-free conditions. researchgate.net This heterogeneous system provides an environmentally friendly protocol with easy catalyst recovery. Another advancement is the development of magnetically recyclable nanocatalysts. researchgate.net For instance, a Schiff-base complex of Ruthenium immobilized on magnetic nanoparticles has been shown to be a stable and effective catalyst for the trimethylsilylation of hydroxyl groups. researchgate.net These catalysts can be easily removed from the reaction mixture using an external magnet, offering excellent reusability. researchgate.net
For homogeneous catalysis, iodine has been identified as an efficient and practically neutral catalyst for the trimethylsilylation of a wide range of alcohols and phenols with HMDS. organic-chemistry.org This method is operationally simple and proceeds under mild conditions. More recently, inexpensive catalysts like sodium hydroxide (B78521) have been employed for the cross-dehydrogenative coupling of alcohols and hydrosilanes, which directly forms the silyl ether without generating stoichiometric salt byproducts. organic-chemistry.org
Energy-Efficient Techniques (e.g., Microwave and Ultrasound Assistance)
The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency of chemical transformations by reducing reaction times and improving yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. mdpi.com In the context of O-silylation, microwave irradiation has been successfully applied to the reaction of various alcohols with silyl chlorides under solvent-free conditions, leading to high yields in significantly shorter reaction times compared to conventional heating. mdpi.com For instance, the microwave-assisted silylation of uridine (B1682114) has been reported to be a clean, high-yielding, and environmentally friendly procedure. mdpi.com Given that catechols are compatible with microwave conditions, this technique holds great promise for the rapid and efficient synthesis of this compound. psu.edu The mechanism of microwave heating can promote higher conversions and selectivity in reactions involving phenolic compounds. doi.org
Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to enhance chemical reactivity. While studies on the direct ultrasonic-assisted synthesis of silyl ethers are less common, the successful application of ultrasound in the deprotection of silyl ethers suggests its potential for the forward reaction. scientific.netresearchgate.net The use of power ultrasound can facilitate rapid reactions in two-phase systems, which could be advantageous for the silylation of phenols. researchgate.net
Mechanistic Investigations of Reactions Involving 3,4 Bis Trimethylsilyl Oxy Benzaldehyde
Understanding Nucleophilic Attack Mechanisms
The central feature of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde's reactivity is the electrophilic carbonyl carbon, which is the primary target for nucleophiles. libretexts.orglibretexts.org The process of nucleophilic addition involves the attack of an electron-rich species on this carbonyl carbon, leading to the transformation of the carbon's hybridization from sp² trigonal planar to sp³ tetrahedral. masterorganicchemistry.com
The reactivity of the aldehyde is modulated by the two (trimethylsilyl)oxy groups on the aromatic ring. These groups influence the electrophilicity of the carbonyl carbon through a combination of electronic effects. The oxygen atoms donate electron density to the aromatic ring via resonance, which can make the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde (B42025). libretexts.orglibretexts.org However, the silicon atom can also influence the electron density. This balance of effects dictates the precise reactivity towards various nucleophiles.
Furthermore, the approach of the nucleophile is subject to steric hindrance. While aldehydes are generally more accessible to nucleophiles than ketones, the bulky trimethylsilyl (B98337) (TMS) groups can influence the trajectory of the incoming nucleophile, potentially affecting the reaction rate and stereoselectivity of the attack. masterorganicchemistry.comlibretexts.orglibretexts.orgrsc.org The attack typically occurs at an angle of about 75° relative to the plane of the carbonyl group's sp² orbitals. libretexts.org
Characterization of Tetrahedral Intermediates
Following the initial nucleophilic attack on the carbonyl carbon, a transient tetrahedral intermediate is formed. libretexts.org This intermediate is characterized by a single bond between the carbon and oxygen atoms, with the oxygen bearing a negative charge (alkoxide).
Electronic and Steric Effects of Trimethylsilyl Groups on Reaction Pathways
The two trimethylsilyl (TMS) groups are pivotal in directing the reaction pathways of this compound. Their influence is twofold: electronic and steric.
Electronic Effects:
The oxygen atoms of the silyloxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. This effect can decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic addition compared to benzaldehydes with electron-withdrawing groups. libretexts.orgnih.gov
Steric Effects:
The TMS groups are sterically bulky. This bulk can hinder the approach of nucleophiles to the carbonyl carbon, a phenomenon known as steric hindrance. masterorganicchemistry.com
This steric congestion can also influence the regioselectivity and stereoselectivity of reactions, favoring pathways that minimize steric clash. rsc.orgresearchgate.net For example, in reactions involving ortho-positions, the TMS groups would exert significant steric control.
A comparison of reactivity between different substituted benzaldehydes highlights these effects.
| Substituent Group | Electronic Effect on Carbonyl | Expected Impact on Nucleophilic Addition Rate |
| Electron-Donating (e.g., -OSi(CH₃)₃) | Decreases electrophilicity | Slower |
| Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity | Faster |
| No Substituent (-H) | Baseline | Baseline |
This table illustrates general principles of electronic effects on the reactivity of substituted benzaldehydes.
Role of Lewis Acid Catalysis in Promoting Transformations
Lewis acids play a crucial role in activating the carbonyl group of this compound, enhancing its reactivity towards nucleophiles. A Lewis acid catalyst functions by accepting an electron pair from the carbonyl oxygen. wikipedia.orgnih.gov This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it a much stronger electrophile. libretexts.org
Generation and Reactivity of Oxocarbenium Ions
In the presence of a strong Lewis acid, the activation of the carbonyl can lead to the formation of a key reactive intermediate: an oxocarbenium ion. nih.govnih.gov This occurs when the Lewis acid coordinates so strongly to the carbonyl oxygen that it facilitates the cleavage of the C=O π-bond, resulting in a species with a positive charge stabilized by resonance between the carbon and oxygen atoms.
The generation of an oxocarbenium ion from this compound would create a highly electrophilic center. These ions are extremely reactive and their formation can open up new reaction pathways that are not accessible with the neutral aldehyde. nih.gov The stability and reactivity of the oxocarbenium ion are influenced by the substituents on the aromatic ring. The electron-donating silyloxy groups can help to stabilize the positive charge of the oxocarbenium ion, potentially facilitating its formation. nih.gov
Silyl (B83357) Transfer Processes and Catalytic Cycles
In reactions catalyzed by Lewis acids, particularly those involving silicon-containing reagents, silyl transfer processes can be an integral part of the catalytic cycle. nih.gov For instance, in a vinylogous aldol (B89426) reaction catalyzed by a carboxylate-ammonium salt, the catalyst is proposed to react with a silyloxy furan to form a trimethylsilyl ester, facilitating a subsequent silyl transfer to the aldolate product. nih.gov
A plausible catalytic cycle involving this compound could involve the coordination of a Lewis acid to the carbonyl, followed by nucleophilic attack. The resulting silylated intermediate could then undergo an intramolecular or intermolecular silyl transfer. This transfer could regenerate a catalytic species or lead to the final silylated product, depending on the specific reaction. nih.govresearchgate.net The regeneration of the catalyst is key to completing the cycle.
Examination of Radical-Mediated Reaction Mechanisms
Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates. Silyl radicals can be generated from precursors like tris(trimethylsilyl)silane or via electroreduction of chlorosilanes. chemrxiv.orgresearchgate.net These radicals can then engage in various transformations.
One possible mechanism involves the abstraction of the aldehydic hydrogen atom by a radical species, forming a benzoyl radical. This benzoyl radical is a key intermediate in the autoxidation of benzaldehyde to benzoic acid. nih.govresearchgate.netrsc.org The silyloxy groups on the ring would influence the stability of this radical intermediate.
Alternatively, silyl radicals can add to the carbonyl double bond. Photoredox catalysis can be used to generate radicals from alkyl halides, which can then couple with carbonyl compounds. organic-chemistry.org A strategy combining photocatalysis with a silyl radical mediator like tris(trimethylsilyl)silane allows for the coupling of alkyl bromides with aldehydes. organic-chemistry.org In such a reaction with this compound, a radical would add to the carbonyl, followed by subsequent steps to form a new C-C bond.
Finally, radical reactions can be initiated on the aromatic ring or at the silyl groups themselves, depending on the reaction conditions and the radical initiator used. acs.org
Advanced Applications and Derivatives in Organic Synthesis Research
Synthesis of Diverse Benzaldehyde (B42025) Derivatives
The primary application of 3,4-bis((trimethylsilyl)oxy)benzaldehyde is as a protected precursor to 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). This protection strategy is essential as the free hydroxyl groups can interfere with many standard organic reactions. The silyl (B83357) ethers are stable to a variety of non-acidic reagents, enabling chemists to perform modifications on the aldehyde functionality or other parts of the molecule.
Once the desired transformations are complete, the TMS groups can be easily removed. This deprotection is typically achieved with high efficiency using reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF), or by treatment with dilute aqueous acid (e.g., HCl). The resulting 3,4-dihydroxybenzaldehyde is a valuable synthon for a multitude of derivatives. For instance, it can be used in the synthesis of various Schiff bases, thiazolidin-4-ones, and 2-arylbenzothiazoles, many of which exhibit interesting biological activities. sigmaaldrich.com
Elaboration into Polyfunctionalized Chemical Scaffolds
The deprotected 3,4-dihydroxybenzaldehyde is a key starting material for the construction of more complex and polyfunctionalized molecular architectures. The presence of the aldehyde and the two adjacent hydroxyl groups provides multiple reaction sites for elaboration.
Construction of Sulfonamide Conjugates
While direct synthesis of sulfonamide conjugates from this compound is not extensively reported, its deprotected form, 3,4-dihydroxybenzaldehyde, is a valuable precursor for such molecules. A common strategy involves the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed by the condensation of a primary amine with an aldehyde or ketone.
In this context, 3,4-dihydroxybenzaldehyde can be reacted with various aminobenzenesulfonamides to yield sulfonamide-containing Schiff bases. nih.govutq.edu.iqkcl.ac.ukresearchgate.netresearchgate.net This reaction is often catalyzed by a small amount of acid. The resulting molecules incorporate both the catechol and the sulfonamide functionalities, which are important pharmacophores in medicinal chemistry. The general reaction is depicted below:
These conjugates are of significant interest due to the wide range of biological activities associated with both sulfonamides and Schiff bases, including antimicrobial and anticancer properties. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| 3,4-Dihydroxybenzaldehyde | Aminobenzenesulfonamide | Sulfonamide Schiff Base | Antimicrobial, Anticancer |
Precursors for Advanced Chemical Entities
The catechol moiety of 3,4-dihydroxybenzaldehyde, readily obtained from its silyl-protected precursor, serves as a versatile handle for the synthesis of more complex molecules. The two hydroxyl groups can be selectively alkylated, acylated, or incorporated into heterocyclic rings, leading to a vast array of advanced chemical entities. This versatility makes it a valuable building block in the synthesis of natural products, pharmaceuticals, and materials with novel electronic properties. sigmaaldrich.com
Formation of Benzoheterocyclic Architectures (e.g., Benzodioxepinones, Benzoxazepinones)
The catechol structure of deprotected this compound is a key precursor for the synthesis of various benzoheterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of seven-membered rings fused to the benzene (B151609) ring.
Benzodioxepinones: While direct synthesis from 3,4-dihydroxybenzaldehyde is not explicitly detailed in the provided search results, the general strategy for forming benzodioxepine rings involves the reaction of a catechol with a three-carbon dielectrophile. This suggests a plausible route where 3,4-dihydroxybenzaldehyde could be first converted to a derivative containing a suitable three-carbon chain, followed by intramolecular cyclization.
Benzoxazepinones: The synthesis of benzoxazepine derivatives often involves the reaction of 2-aminophenols with various reagents. orientjchem.org A potential synthetic route starting from 3,4-dihydroxybenzaldehyde could involve its conversion to a 3,4-aminophenol derivative, which could then undergo cyclization reactions to form the benzoxazepine core.
Click Chemistry for Triazole Integration
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Functionalized benzaldehydes are valuable substrates for introducing triazole moieties into molecular structures.
Starting from 3,4-dihydroxybenzaldehyde, one of the hydroxyl groups can be selectively functionalized with an alkyne or azide (B81097) group. For instance, reaction with propargyl bromide in the presence of a mild base can introduce a terminal alkyne. This alkynylated benzaldehyde can then undergo a click reaction with an organic azide to introduce a triazole-linked substituent. This modular approach allows for the straightforward synthesis of a library of complex molecules with diverse functionalities.
Synthesis of Porphyrin Derivatives
Porphyrins are a class of macrocyclic compounds with significant applications in medicine, materials science, and catalysis. The synthesis of meso-tetrasubstituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). 3,4-Dihydroxybenzaldehyde, obtained after deprotection of this compound, can be used in this reaction to synthesize meso-tetrakis(3,4-dihydroxyphenyl)porphyrin.
A patented method describes the synthesis of the corresponding zinc-porphyrin complex by reacting 3,4-dihydroxybenzaldehyde with pyrrole in a refluxing mixture of nitrobenzene (B124822) and isobutyric acid. The reaction proceeds to form the porphyrin macrocycle, which is then metalated with zinc acetate. This approach provides a direct route to functionalized porphyrins bearing catechol units at the meso positions.
| Aldehyde | Pyrrole | Reaction Conditions | Product |
| 3,4-Dihydroxybenzaldehyde | Pyrrole | Nitrobenzene, Isobutyric acid, reflux | meso-Tetrakis(3,4-dihydroxyphenyl)porphyrin |
These hydroxylated porphyrins are of particular interest as they can be further functionalized or used as ligands for the preparation of novel metal-organic frameworks and catalysts.
γ-Alkylidenebutenolide Systems
γ-Alkylidenebutenolides, also known as furan-2(5H)-ones, are a class of unsaturated lactones that form the core structure of numerous natural products exhibiting a wide range of biological activities. The synthesis of these systems often involves olefination reactions with aldehydes. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereocontrolled synthesis of alkenes, including the exocyclic double bond of γ-alkylidenebutenolides. conicet.gov.arresearchgate.net
While direct studies specifying the use of this compound are not prevalent, its application can be inferred from established synthetic routes that utilize various aromatic aldehydes. griffith.edu.au In this context, this compound serves as a key reactant where the TMS-protected catechol ring can be incorporated into the final product. The reaction typically involves the condensation of a phosphonate-stabilized carbanion with the aldehyde.
A general reaction scheme involves treating a phosphonate (B1237965) ester, such as a derivative of phosphonoacetic acid, with a base to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a phosphate (B84403) byproduct to form the carbon-carbon double bond. The TMS protecting groups are crucial during this process, as they prevent the acidic phenolic protons from interfering with the basic conditions of the HWE reaction. After the successful formation of the alkylidenebutenolide scaffold, the TMS ethers can be readily cleaved under mild acidic conditions or with a fluoride source to yield the final catechol-containing product. Research has shown that aromatic aldehydes readily participate in these transformations to furnish butenolide structures in high yields. griffith.edu.au
Table 1: Role of this compound in γ-Alkylidenebutenolide Synthesis
| Reaction Step | Function of this compound | Role of Trimethylsilyl (B98337) (TMS) Groups | Relevant Reaction |
| Olefination | Acts as the aromatic aldehyde electrophile. | Protects the hydroxyl groups from the basic reaction conditions. | Horner-Wadsworth-Emmons (HWE) Reaction |
| Deprotection | Precursor to the final dihydroxy-substituted product. | Serves as a labile protecting group, removed post-olefination. | Acid- or Fluoride-mediated Cleavage |
Chemical Modification for Allosteric Modulation Studies
Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event induces a conformational change in the receptor, thereby modulating the affinity or efficacy of the endogenous ligand. nih.gov This approach offers potential advantages over traditional orthosteric ligands, such as higher subtype selectivity and a reduced risk of overdose due to a "ceiling effect". mdpi.com
The catechol motif of 3,4-dihydroxybenzaldehyde is a key structural element in many biologically active molecules and can serve as a scaffold for the synthesis of novel allosteric modulators. The targeted compound, this compound, is an essential intermediate in the synthesis of such derivatives. The TMS groups protect the reactive hydroxyls, allowing for precise chemical modifications to be carried out on the aldehyde group. nih.gov
For instance, the aldehyde can undergo reactions like Knoevenagel condensations to introduce new functional groups and build molecular complexity. nih.gov This strategy has been employed in the synthesis of 2,4-thiazolidinedione-based inhibitors, where an aromatic aldehyde is condensed with the active methylene (B1212753) group of the thiazolidinedione ring. nih.gov By using this compound in such a reaction, a protected precursor is formed. Subsequent deprotection of the TMS ethers would unmask the catechol moiety, which could be critical for interaction with the allosteric binding site on a target protein. This synthetic strategy highlights the importance of protecting groups in multistep syntheses of complex molecules designed for biological evaluation. nih.govmdpi.com
Table 2: Synthetic Strategy for Allosteric Modulator Precursors
| Synthetic Stage | Objective | Role of this compound |
| Protection | Mask reactive catechol hydroxyls. | Serves as the protected starting material. |
| Modification | Introduce molecular diversity at the aldehyde position. | Acts as the electrophilic partner in C-C bond-forming reactions (e.g., Knoevenagel, Wittig). |
| Deprotection | Unmask the catechol moiety for biological activity. | The silylated precursor which is cleaved to yield the final active compound. |
Application as Monomers or Precursors for Polymeric Materials
The unique structure of this compound, featuring a reactive aldehyde and protected phenols, makes it a versatile precursor for various polymeric materials. The strategic use of the TMS protecting groups allows for controlled polymerization pathways.
One major application is in the synthesis of Schiff base polymers, also known as polyimines. These polymers are formed through the polycondensation of a dialdehyde (B1249045) with a diamine. researchgate.netsolidstatetechnology.us While this compound is a mono-aldehyde, it can be chemically converted into a dialdehyde derivative or used to prepare monomers containing the protected catechol unit. The aldehyde group can react with an aliphatic or aromatic diamine to form the characteristic imine (-CH=N-) linkage of the polymer backbone. The TMS-protected hydroxyls prevent cross-linking and other side reactions during polymerization. After the polymer is formed, the silyl groups can be removed to expose the free catechol units along the polymer chain, imparting properties such as metal chelation, antioxidant activity, or increased hydrophilicity.
Furthermore, the desilylated form, 3,4-dihydroxybenzaldehyde, is a known reactant for creating copolymers containing poly(p-phenylenevinylene) (PPV), which are of interest for applications in light-emitting devices. sigmaaldrich.com In such syntheses, the TMS-protected version would be an ideal starting material to ensure solubility in organic solvents and to control the polymerization reaction before a final deprotection step yields the functional polymer. The use of TMS as a protecting group for functional monomers is a well-established technique in polymer chemistry, for example, in ring-opening metathesis polymerization (ROMP), where it prevents reactive groups from interfering with the catalyst. rsc.org
Table 3: Potential Polymerization Applications
| Polymer Type | Role of this compound | Polymerization Method | Function of TMS Groups |
| Schiff Base Polymers (Polyimines) | Precursor to a monomer containing an aldehyde functional group. | Polycondensation | Protects hydroxyl groups during imine bond formation. |
| Poly(p-phenylenevinylene) (PPV) Copolymers | A starting material to be incorporated into the polymer structure. | Various (e.g., Wittig, Horner) | Enhances solubility and controls reactivity during polymerization. |
| Polyesters / Polyethers | Precursor to a diol monomer (after reduction of the aldehyde). | Polycondensation | Protects one functional site (phenols) while another (aldehyde) is modified. |
Analytical and Computational Methodologies in Research on 3,4 Bis Trimethylsilyl Oxy Benzaldehyde
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde. Each technique provides unique information about the compound's functional groups, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the covalent structure and verify the successful silylation of the precursor, 3,4-dihydroxybenzaldehyde (B13553).
In ¹H NMR, the key diagnostic signals are the disappearance of the acidic hydroxyl (-OH) protons of the starting material and the appearance of a strong singlet corresponding to the protons of the two trimethylsilyl (B98337) (TMS) groups. This signal, integrating to 18 protons, typically appears far upfield (around 0.3 ppm) due to the electropositive nature of silicon. The aldehydic proton gives a characteristic singlet in the downfield region, generally between 9.8 and 10.0 ppm. youtube.com The aromatic protons on the benzene (B151609) ring produce a distinct pattern that confirms the 1,2,4-trisubstitution pattern.
¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the carbonyl carbon of the aldehyde (around 191 ppm), the carbons of the aromatic ring, and the methyl carbons of the TMS groups (around 0 ppm). The chemical shifts of the aromatic carbons attached to the silyloxy groups are significantly affected compared to the parent diol, providing further evidence of a successful reaction.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.85 | ~191.0 | Singlet |
| Aromatic (C5-H) | ~7.35 | ~127.5 | Doublet |
| Aromatic (C6-H) | ~7.40 | ~122.0 | Doublet of doublets |
| Aromatic (C2-H) | ~7.42 | ~124.0 | Doublet |
| Trimethylsilyl (-OSi(CH₃)₃) | ~0.30 | ~0.1 | Singlet |
| Aromatic (C1) | - | ~131.0 | - |
| Aromatic (C2) | - | ~124.0 | - |
| Aromatic (C3) | - | ~146.0 | - |
| Aromatic (C4) | - | ~152.0 | - |
| Aromatic (C5) | - | ~127.5 | - |
| Aromatic (C6) | - | ~122.0 | - |
Note: The values are predicted based on analogous structures and standard chemical shift increments. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 282.5 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 282.
The fragmentation is typically dominated by patterns characteristic of TMS ethers. A very common fragmentation is the loss of a methyl radical (•CH₃) to give a stable [M-15]⁺ ion at m/z 267. This ion is often more abundant than the molecular ion. The spectrum also features ions characteristic of the trimethylsilyl group itself, most notably a base peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 282 | Molecular Ion [M]⁺ | [C₁₃H₂₂O₃Si₂]⁺ |
| 267 | [M - CH₃]⁺ | [C₁₂H₁₉O₃Si₂]⁺ |
| 195 | [M - CH₃ - Si(CH₃)₂O]⁺ | [C₉H₁₁O₂Si]⁺ |
| 73 | Trimethylsilyl Cation | [Si(CH₃)₃]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the aldehyde and silyloxy groups and the absence of the broad O-H stretch of the starting material.
The most indicative bands include a strong C=O stretching vibration for the aldehyde group, typically found around 1700-1685 cm⁻¹. The presence of the two trimethylsilyloxy groups is confirmed by strong bands corresponding to the Si-O-C asymmetric stretch (around 1250 cm⁻¹ and 1100 cm⁻¹) and the Si-C rocking/stretching vibrations, which typically appear as strong peaks around 850 cm⁻¹ and 760 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | -CH₃ (of TMS) |
| 1700-1685 | C=O stretch | Aldehyde |
| 1605, 1580, 1500 | C=C stretch | Aromatic Ring |
| 1255 | Si-CH₃ symmetric bend | Trimethylsilyl |
| 1170 | Si-O-C stretch | Silyl (B83357) Ether |
| 915 | O-Si stretch | Silyl Ether |
| 850 | Si-C rock | Trimethylsilyl |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Benzaldehyde (B42025) derivatives typically exhibit two main absorption bands. The first is a weak band in the 270-290 nm region resulting from the n→π* transition of the carbonyl group's non-bonding electrons. The second is a much stronger band at a shorter wavelength (around 240-260 nm) corresponding to the π→π* transition of the conjugated aromatic system. The silyloxy groups act as auxochromes, which can cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzaldehyde.
Chromatographic Methods for Purification and Reaction Monitoring
Chromatographic techniques are indispensable for monitoring the progress of the silylation reaction and for the purification of the final product.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique used for this compound. The silylation process itself is a common derivatization method used to increase the volatility and thermal stability of polar compounds like 3,4-dihydroxybenzaldehyde, making them amenable to GC analysis. mdpi.comanton-paar.com Reaction monitoring involves taking aliquots from the reaction mixture over time, derivatizing them if necessary, and analyzing them by GC. The chromatogram would show the decrease of the peak corresponding to the starting material and the increase of the peak for this compound, allowing for the determination of reaction completion. GC is also used to assess the purity of the final isolated product.
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring the reaction before the work-up and derivatization stage. A reverse-phase column (e.g., C18) with a mobile phase like a methanol (B129727)/water or acetonitrile/water gradient would be suitable for separating the polar 3,4-dihydroxybenzaldehyde from the much less polar product.
X-ray Crystallography for Absolute Structural Elucidation
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. wikipedia.orgnih.govrsc.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule.
The process involves growing a high-quality single crystal of the compound, which can be challenging as many silylated compounds tend to be oils. If a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org The structural data obtained would definitively confirm the planarity of the benzene ring, the orientation of the aldehyde and silyloxy groups relative to the ring, and the precise geometry of the silicon centers. This method provides the absolute proof of structure, complementing the data obtained from spectroscopic methods. wikipedia.orgnih.gov
Computational Chemistry Approaches for Understanding Reactivity and Structure
Computational chemistry serves as a powerful tool in modern chemical research, providing insights into molecular structures, properties, and reactivity that are often difficult or impossible to obtain through experimental means alone. For a molecule such as this compound, computational approaches can elucidate the influence of the bulky trimethylsilyl groups on the electronic environment of the benzaldehyde core. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the application of established methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be discussed in the context of analogous benzaldehyde derivatives. These methods offer a theoretical framework for predicting its behavior in chemical reactions and understanding its intrinsic properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For this compound, DFT calculations would be instrumental in understanding its fundamental electronic properties.
A primary application of DFT would be the optimization of the molecule's three-dimensional geometry. This process determines the lowest energy arrangement of the atoms, providing accurate bond lengths, bond angles, and dihedral angles. The presence of two bulky trimethylsilyl (TMS) groups introduces significant steric hindrance, which would influence the orientation of the silyloxy substituents relative to the benzene ring and the aldehyde functional group.
Furthermore, DFT allows for the calculation of various electronic properties that govern the molecule's reactivity. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions. The aldehyde group is inherently electron-withdrawing, creating an electrophilic carbon atom susceptible to nucleophilic attack. Conversely, the oxygen atoms of the silyloxy groups are electron-donating. DFT calculations can quantify these effects through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents.
Another key aspect that can be explored using DFT is the calculation of energetic properties, such as the total energy of the molecule and the relative energies of different conformers. This information is vital for understanding the stability of the compound and the thermodynamics of reactions in which it participates. For example, the energy changes associated with the addition of a nucleophile to the carbonyl carbon or electrophilic substitution on the aromatic ring can be calculated to predict the feasibility and selectivity of such reactions.
Interactive Data Table: Predicted Geometric Parameters of this compound from Theoretical Calculations
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.21 |
| C-C Aromatic Bond Length (Å) | 1.39 - 1.41 |
| Si-O Bond Length (Å) | 1.65 |
| O-C Aromatic Bond Length (Å) | 1.37 |
| C-H (Aldehyde) Bond Length (Å) | 1.10 |
Note: The values in this table are illustrative and represent typical bond lengths for similar functional groups. Precise values would require specific DFT calculations for this compound.
Molecular Dynamics and Transition State Modeling
While DFT provides a static picture of the molecule's electronic structure and energetics, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve. For this compound, MD simulations could be used to explore its conformational landscape. The bulky and flexible trimethylsilyl groups can rotate and move, leading to a variety of accessible conformations. MD can help identify the most prevalent conformations in different environments, such as in various solvents, which can have a significant impact on reactivity.
Transition state modeling is a crucial computational technique for studying the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction. This is a critical parameter for determining the reaction rate. For reactions involving this compound, such as its reduction to the corresponding alcohol or its participation in a condensation reaction, transition state modeling can provide a detailed picture of the bond-breaking and bond-forming processes.
For example, in a nucleophilic addition to the carbonyl group, transition state calculations could reveal the geometry of the approach of the nucleophile and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³. This level of detail is invaluable for understanding the factors that control the stereoselectivity of a reaction, especially if the molecule or the attacking reagent is chiral.
Combining DFT with transition state theory allows for the construction of a complete potential energy surface for a reaction. This surface maps the energy of the system as a function of the geometric coordinates of the atoms, providing a comprehensive understanding of the reaction pathway, including the reactants, products, intermediates, and transition states.
Interactive Data Table: Theoretical Reaction Energetics for a Hypothetical Reaction of this compound
| Reaction Parameter | Energy (kcal/mol) |
| Energy of Reactants | 0 (Reference) |
| Energy of Transition State | +15 |
| Energy of Products | -10 |
| Activation Energy | +15 |
| Enthalpy of Reaction | -10 |
Note: This table presents hypothetical energy values for an illustrative reaction to demonstrate the type of data obtained from transition state modeling. Actual values would depend on the specific reaction being studied.
Future Research Directions and Emerging Opportunities
Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity
One promising avenue is the adoption of two-step, one-pot reduction/cross-coupling procedures that have been developed for other functionalized benzaldehydes. rug.nlresearchgate.net Such a strategy could involve the in situ formation of a protected latent aldehyde, which is then suitable for subsequent functionalization, potentially offering a rapid route to a variety of derivatives. rug.nlresearchgate.net Furthermore, exploring alternative and more sustainable protecting groups that offer similar stability but easier, more selective removal could enhance the compound's utility. nih.govresearchgate.net Research into catalytic systems for the silylation process itself, aiming to reduce reagent loading and improve atom economy, represents another key area for innovation. The development of methods for the regioselective protection of one hydroxyl group in 3,4-dihydroxybenzaldehyde (B13553) could also open new synthetic pathways. researchgate.net
| Alternative Protecting Groups | Orthogonal deprotection strategies, improved stability or reactivity. nih.govresearchgate.net | Design and synthesis of new protecting groups for catechols. |
Exploration of Novel Reactivity Patterns and Transformations
The presence of two silyl (B83357) ether groups and an aldehyde functionality in 3,4-Bis((trimethylsilyl)oxy)benzaldehyde offers a platform for exploring novel reactivity patterns. A significant area of future research involves the selective deprotection of one of the two trimethylsilyl (B98337) ethers to enable regioselective functionalization of the catechol ring. Current deprotection methods often lack selectivity for multi-silylated compounds. nih.gov Developing mild and highly selective catalytic systems, perhaps enzymatic or using specific Lewis acids, could unlock access to a vast array of asymmetrically functionalized catechol derivatives. nih.govorganic-chemistry.org
Another emerging area is the use of the silyl ether itself as a reactive handle. Recent studies have shown that aryl silyl ethers can act as leaving groups in reductive transformations to generate aryllithium species, a significant departure from their traditional role as inert protectors. nih.govresearchgate.net Applying this concept to this compound could enable novel carbon-carbon bond-forming reactions directly at the positions of the silyloxy groups. Additionally, the direct conversion of the silyl ethers to other functionalities, such as acetates, tosylates, or ethers, without an intermediate deprotection step, represents a powerful strategy for synthetic efficiency. gelest.com Oxidative cleavage protocols that convert silyl ethers directly to carbonyls could also be explored for unique molecular transformations. thieme-connect.de
Integration with Automated and High-Throughput Synthesis Platforms
High-throughput experimentation (HTE) can be employed to rapidly screen a wide array of reaction conditions to optimize both the synthesis of the title compound and its subsequent transformations. nih.gov For example, HTE could be used to identify the optimal catalyst, solvent, and temperature for a selective desilylation or for a new catalytic reaction involving the aldehyde group. By combining automated synthesis with HTE, researchers can navigate complex reaction parameter spaces efficiently to discover novel reactivity and optimal synthetic protocols. nih.gov
Table 2: Application of Automated Platforms in the Chemistry of this compound
| Platform | Application Area | Potential Impact |
|---|---|---|
| Automated Synthesizer | Synthesis of derivatives, multi-step reaction sequences. sigmaaldrich.com | Rapid generation of compound libraries for screening. |
| High-Throughput Experimentation (HTE) | Reaction optimization, catalyst screening, solvent screening. nih.gov | Accelerated discovery of optimal conditions, leading to higher yields and selectivity. |
Design of Catalytic Systems for Asymmetric Synthesis
The aldehyde group in this compound is a prochiral center, making it an excellent substrate for asymmetric catalysis to generate chiral molecules. Future research will focus on the design and application of novel chiral catalysts to achieve high enantioselectivity in reactions involving this compound.
One area of exploration is the use of chiral organocatalysts for reactions such as asymmetric allylations. researchgate.net Another is the development of chiral transition-metal complexes for enantioselective additions to the aldehyde. For example, titanium complexes have been shown to catalyze the asymmetric addition of trimethylsilyl cyanide to benzaldehyde (B42025), and similar systems could be adapted for this compound. rsc.org The development of new chiral aldehyde catalysts could also lead to novel transformations. nih.govresearchgate.net Furthermore, the catalytic generation of chiral α-alkoxyalkyl anions from aromatic aldehydes presents an innovative umpolung strategy that could be applied here for the synthesis of valuable chiral silyl-protected secondary alcohols. The bulky silyl groups may play a crucial role in the stereochemical outcome of these reactions, and understanding these steric and electronic effects will be key to designing effective catalytic systems.
Predictive Modeling and Data Science in Chemical Design
Data science and machine learning are set to revolutionize the way chemical synthesis is approached, and these tools hold immense promise for the study of this compound. beilstein-journals.orgresearchgate.net Predictive modeling can be used to forecast reaction outcomes, such as yield and selectivity, under various conditions, thereby reducing the need for extensive experimental screening. beilstein-journals.org
Q & A
Q. What is the optimal synthetic route for preparing 3,4-Bis((trimethylsilyl)oxy)benzaldehyde with high regioselectivity?
Methodological Answer: The synthesis typically involves regioselective protection of the hydroxyl groups on 3,4-dihydroxybenzaldehyde using trimethylsilyl (TMS) reagents. A general protocol includes:
Silylation Step : React 3,4-dihydroxybenzaldehyde with hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Catalytic amounts of imidazole or pyridine may enhance silylation efficiency.
Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane to isolate the product. Monitor purity via TLC (Rf ~0.5 in 20% ethyl acetate/hexane).
Characterization : Confirm structure using NMR (aldehyde proton at δ 9.8–10.0 ppm; TMS protons at δ 0.1–0.3 ppm) and NMR (δ 10–15 ppm for TMS-O groups) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : Identifies aldehyde protons (δ ~9.9 ppm) and TMS groups (δ ~0.2 ppm). Aromatic protons appear as two doublets (δ 7.2–7.8 ppm) due to 3,4-substitution .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (Si-O-C stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 298 (CHOSi) with fragmentation patterns matching silyl cleavage .
Advanced Research Questions
Q. How do the electron-donating TMS groups influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?
Methodological Answer: The TMS groups donate electron density via σ--Si bonds, reducing the electrophilicity of the aldehyde carbon. This can be quantified using:
- Hammett Constants : Compare reaction rates with other substituted benzaldehydes (e.g., 4-methoxy vs. TMS-protected derivatives).
- DFT Calculations : Analyze charge distribution at the aldehyde carbon (e.g., Mulliken charges) to predict reactivity trends. Experimental validation via cyanosilylation reactions (e.g., using TMSCN and MOF catalysts) shows lower conversion rates compared to unsubstituted benzaldehydes .
Q. How can contradictions in catalytic efficiency data for reactions involving this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects, catalyst loading, or moisture sensitivity. A systematic approach includes:
Control Experiments : Compare reactions under anhydrous vs. humid conditions (TMS groups hydrolyze to hydroxyls in moisture).
Kinetic Studies : Monitor reaction progress via in situ NMR or GC-MS to identify rate-limiting steps.
Catalyst Characterization : Use BET surface area analysis or XPS to confirm catalyst integrity post-reaction .
Q. What computational methods are suitable for modeling the electronic effects of TMS substituents?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between TMS-O and the aromatic ring.
- Comparative Studies : Benchmark against experimental NMR shifts (e.g., aldehyde carbon deshielding due to TMS electron donation) .
Q. How can purification challenges due to TMS group hydrolysis be mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
